10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
The compound “10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a derivative of 1,5-benzodiazepines . 1,5-Benzodiazepines are an important class of pharmaceuticals and biologically active compounds. They possess anxiolytic, antidepressive, antiepileptic, antiviral, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound involves a multi-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (otherwise called dimedone), and an aldehyde . This reaction has been described using many different catalysts . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes . The synthesized compounds were obtained in reasonable to good yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied using propylphosphonic anhydride (T3P®)-promoted synthesis . The reaction proceeded effectively with various catalysts and in some cases, microwave irradiation was applied for heating .properties
IUPAC Name |
9,9-dimethyl-5-(2-methylpropanoyl)-6-[5-(3-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-17(2)28(34)31-22-11-6-5-10-20(22)30-21-15-29(3,4)16-23(33)26(21)27(31)25-13-12-24(37-25)18-8-7-9-19(14-18)32(35)36/h5-14,17,27,30H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRMROCHBVHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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